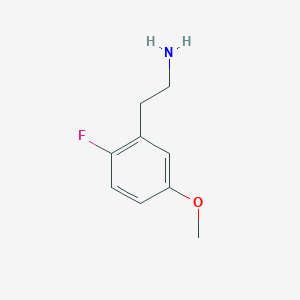

2-(2-Fluoro-5-methoxyphenyl)-ethylamine

Description

2-(2-Fluoro-5-methoxyphenyl)-ethylamine is a fluorinated and methoxylated derivative of phenethylamine, featuring a fluorine atom at the ortho (2nd) position and a methoxy group at the meta (5th) position on the aromatic ring. Phenethylamine derivatives are widely studied in medicinal chemistry due to their structural similarity to neurotransmitters like dopamine and serotonin. The fluorine atom enhances metabolic stability and modulates electron distribution, while the methoxy group contributes to lipophilicity and may influence receptor binding .

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12FNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3 |

InChI Key |

LCJNACMPEDWEIM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-(2-Fluoro-5-methoxyphenyl)-ethylamine and selected analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : The target compound’s logP (1.98) is higher than dopamine’s (-0.98) due to the absence of polar hydroxyl groups, suggesting improved blood-brain barrier penetration.

- Solubility : Methoxy and fluorine substituents reduce water solubility compared to hydroxylated analogs like dopamine.

Electronic and Conformational Effects

- Fluorine Substitution : Computational studies on 2-(4-fluorophenyl)-ethylamine reveal that fluorine’s electronegativity alters the aromatic ring’s electron density and stabilizes specific conformations. In the target compound, ortho-fluorine may induce steric hindrance and electronic withdrawal, affecting binding to amine receptors .

- Methoxy vs. Hydroxyl : Methoxy groups are less polar than hydroxyl groups, as seen in dopamine (3,4-dihydroxy), reducing hydrogen-bonding capacity but increasing lipophilicity. This trade-off impacts both solubility and receptor selectivity .

Research Findings and Data Gaps

- Conformational Studies : Para-fluorine in 2-(4-fluorophenyl)-ethylamine induces a planar aromatic ring conformation, while ortho-substitution in the target compound may distort ring geometry, impacting receptor docking .

- Synthetic Accessibility : The methoxy and fluorine substituents in the target compound may complicate synthesis compared to simpler phenethylamines, requiring specialized fluorination techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.